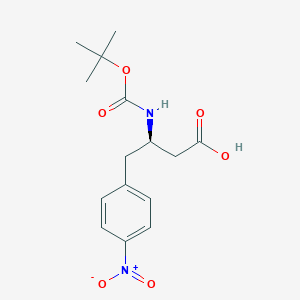

(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-Nitrophenyl)butansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Wissenschaftliche Forschungsanwendungen

®-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Butanoic Acid Backbone: The protected amino acid is then coupled with a suitable precursor to form the butanoic acid backbone. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of ®-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives of the original compound.

Substitution: Free amino acid derivatives.

Wirkmechanismus

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the Boc-protected amino group can be deprotected to reveal a reactive site for further interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid: The enantiomer of the compound, with similar chemical properties but different biological activity due to its chirality.

®-3-Amino-4-(4-nitrophenyl)butanoic acid: The deprotected form of the compound, which lacks the Boc group.

®-3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid: A similar compound with a phenyl group instead of a nitrophenyl group.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid is unique due to the presence of both the Boc-protected amino group and the nitrophenyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

Biologische Aktivität

(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid, also known by its CAS number 219297-12-8, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial and cytotoxic effects.

- Molecular Formula : C15H20N2O6

- Molecular Weight : 324.33 g/mol

- Purity : Specifications vary depending on the supplier, with a focus on maintaining high purity for biological assays.

- Storage Conditions : Typically stored sealed in a dry environment at room temperature.

Synthesis

The synthesis of (R)-3-((tert-butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid involves several chemical reactions that allow for the introduction of the tert-butoxycarbonyl (Boc) protecting group and the nitrophenyl moiety. The detailed synthetic pathway can be found in specialized chemical literature.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (R)-3-((tert-butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid exhibit significant antimicrobial properties. For instance, related compounds have shown pronounced activity against Gram-positive and Gram-negative bacteria:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 6.3 µg/mL |

| Compound B | Escherichia coli | 6.3 µg/mL |

| Compound C | Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that (R)-3-((tert-butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid may possess similar antimicrobial properties, warranting further investigation.

Cytotoxic Activity

Cytotoxicity studies have been conducted using various cell lines and organisms. The compound's effects on marine crustaceans, specifically Artemia salina, have been assessed to determine its toxicity levels:

| Test Organism | LC50 Value (µg/mL) | Toxicity Classification |

|---|---|---|

| Artemia salina | <1000 | Non-toxic |

| Artemia salina | >1000 | Toxic |

The results indicate that while some derivatives show promising cytotoxicity, (R)-3-((tert-butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid may be relatively non-toxic at higher concentrations.

Case Studies

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of butanoic acid exhibited significant antibacterial activity comparable to standard antibiotics such as ceftriaxone. The MIC values for these compounds were comparable to those of established antimicrobial agents, highlighting their potential as therapeutic agents against resistant strains .

- Cytotoxic Evaluation : In a cytotoxicity assay against Artemia salina, various derivatives were tested for their lethal concentrations. The findings revealed that while some compounds exhibited high toxicity (LC50 < 100 µg/mL), others maintained a safer profile, suggesting a potential for selective toxicity in therapeutic applications .

Eigenschaften

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)16-11(9-13(18)19)8-10-4-6-12(7-5-10)17(21)22/h4-7,11H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDDLFNQWIQXQX-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.